molecular formula C8H6 B044821 Phenylacetylene-2-13C CAS No. 54522-92-8

Phenylacetylene-2-13C

Cat. No.: B044821
CAS No.: 54522-92-8
M. Wt: 103.13 g/mol
InChI Key: UEXCJVNBTNXOEH-OUBTZVSYSA-N
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Description

Phenylacetylene-2-13C is a labeled variant of phenylacetylene, where the carbon atom in the ethynyl group is replaced with the carbon-13 isotope. This compound is primarily used in research to trace and study chemical reactions and mechanisms due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetylene-2-13C can be synthesized through several methods:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of labeled precursors and standard organic synthesis techniques to incorporate the carbon-13 isotope.

Chemical Reactions Analysis

Phenylacetylene-2-13C undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Lindlar Catalyst: Used for semi-hydrogenation reactions.

    Copper (II) Salts: Employed in oxidative coupling reactions.

    Gold or Mercury Reagents: Utilized in hydration reactions.

Major Products:

    Styrene: Formed from semi-hydrogenation.

    Diphenylbutadiyne: Resulting from oxidative coupling.

    Acetophenone: Produced through hydration.

Scientific Research Applications

Phenylacetylene-2-13C has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylacetylene-2-13C involves its participation in various chemical reactions where the carbon-13 isotope acts as a detectable marker. This allows researchers to study the detailed pathways and intermediates in reactions. The molecular targets and pathways involved depend on the specific reaction being studied, such as hydrogenation, oxidative coupling, or hydration .

Comparison with Similar Compounds

  • Phenylacetylene-1-13C
  • Phenylacetylene-1,2-13C2
  • Trimethylsilylacetylene-13C2

By understanding the properties and applications of phenylacetylene-2-13C, researchers can leverage this compound to gain deeper insights into chemical reactions and mechanisms, advancing the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(213C)ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXCJVNBTNXOEH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480102
Record name Phenylacetylene-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54522-92-8
Record name Phenylacetylene-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54522-92-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the "-2-13C" in Phenylacetylene-2-13C?

A1: The "-2-13C" signifies that this molecule is a specifically labeled isotopologue of Phenylacetylene. In this case, the carbon atom at the 2-position of the Phenylacetylene molecule is replaced with the stable isotope Carbon-13 (13C). This isotopic labeling is a powerful tool in chemical research.

Q2: Why is this compound synthesized, and what research applications benefit from it?

A2: this compound is synthesized for its use as a labeled precursor in chemical reactions and analytical techniques. [] The presence of the 13C atom allows researchers to track the fate of this specific carbon atom throughout a reaction mechanism. This is particularly useful in:

    Q3: The paper mentions the synthesis starting from methyl-13C iodide. Why is this starting material significant?

    A3: Methyl-13C iodide is used as the source of the 13C label in this synthesis. [] By starting with a 13C-labeled precursor, the final product, this compound, will have the 13C atom incorporated at a specific location within its structure. This controlled incorporation is essential for the intended research applications of labeled compounds.

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